molecular formula C36H34N12Na2O8S2 B038868 Fluorescent Brightener 85 CAS No. 12224-06-5

Fluorescent Brightener 85

Cat. No.: B038868
CAS No.: 12224-06-5
M. Wt: 872.8 g/mol
InChI Key: HIMNALZNLAOESZ-YHPRVSEPSA-L
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Mechanism of Action

Target of Action

Fluorescent Brightener 85, an optical brightener dye , primarily targets the cell walls of fungi . It binds to chitin, a key component of fungal cell walls .

Mode of Action

This compound interacts with its targets by binding to chitin in the cell wall . This interaction disrupts cell wall integrity, leading to the inhibition of fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of chitin, a crucial component of the fungal cell wall . By binding to chitin, this compound disrupts the integrity of the cell wall, thereby inhibiting the growth of fungi .

Pharmacokinetics

Given its use in various applications such as detergents and textiles , it can be inferred that its bioavailability may be influenced by these factors.

Result of Action

The primary molecular effect of this compound’s action is the disruption of the fungal cell wall integrity . This results in the inhibition of fungal growth . On a cellular level, this can lead to changes in the morphology of the fungi, including irregular shape and increased size .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to UV radiation can reduce the sensitivity of fungi to this compound, attributed to its photoinactivation . Furthermore, the use of this compound in various products such as detergents, textiles, and paper products can lead to its release into the environment, potentially affecting its action and stability .

Biochemical Analysis

Biochemical Properties

Fluorescent Brightener 85 has been shown to interact with sodium carbonate, which inhibits the growth of bacteria and fungi by changing their pH levels . This suggests that this compound may interact with enzymes and proteins that are sensitive to pH changes.

Cellular Effects

This compound has been shown to be effective in detecting t. rubrum, a fungus-like organism that causes athlete’s foot This suggests that it may have effects on various types of cells, particularly those infected with certain types of fungi

Molecular Mechanism

It is known to absorb ultraviolet light and re-emit most of the absorbed energy as blue-violet light . This property allows it to be used as a fluorescent marker in various applications .

Temporal Effects in Laboratory Settings

It has been used in various diagnostic applications, suggesting that it has a reasonable degree of stability .

Metabolic Pathways

It is known to interact with sodium carbonate , suggesting that it may be involved in pathways related to pH regulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescent Brightener 85 is synthesized through a multi-step process involving the condensation of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride, followed by reaction with aniline and ethanolamine. The reaction conditions typically involve:

Industrial Production Methods: In industrial settings, the production of this compound involves:

Chemical Reactions Analysis

Types of Reactions: Fluorescent Brightener 85 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluorescent Brightener 85 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Fluorescent Brightener 85 is unique among optical brighteners due to its specific chemical structure and properties. Similar compounds include:

Uniqueness: this compound stands out due to its high efficiency in absorbing ultraviolet light and emitting visible blue light, making it highly effective in enhancing the whiteness and brightness of materials. Its specific chemical structure allows for versatile applications across various industries .

Properties

IUPAC Name

disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N12O8S2.2Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b12-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMNALZNLAOESZ-YHPRVSEPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N12Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17958-73-5, 85204-51-9, 12224-06-5
Record name C.I. 406225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085204519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.061
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Record name Sodium 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 85
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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